5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
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Overview
Description
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid using bromine in acetic acid . The reaction proceeds under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Bromination: Bromine in acetic acid is commonly used for bromination.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies related to DNA gyrase inhibition and other enzymatic activities.
Synthetic Organic Chemistry: It is utilized in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerases . The compound inhibits these enzymes, leading to the disruption of DNA replication and transcription processes. This mechanism is particularly relevant in its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline derivative with similar antibacterial properties.
Nalidixic Acid: Another quinoline compound used as an antibacterial agent.
4-Hydroxy-2-quinolones: Compounds with diverse biological activities and synthetic applications.
Uniqueness
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position enhances its potential for further functionalization and derivatization.
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-2-6-3-7(13)11-8(4-6)14-9(12(16)17)5-10(11)15/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
AYRLZDFWLDKEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1)Br)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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